molecular formula C20H14Br2O4 B15004255 1a-acetyl-6-bromo-1-(4-bromobenzoyl)-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one

1a-acetyl-6-bromo-1-(4-bromobenzoyl)-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one

Cat. No.: B15004255
M. Wt: 478.1 g/mol
InChI Key: SIODXQBAAULUTK-UHFFFAOYSA-N
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Description

1a-acetyl-6-bromo-1-(4-bromobenzoyl)-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclopropane ring fused to a chromenone core, along with bromine and acetyl functional groups. Its distinct chemical properties make it an interesting subject for study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 1a-acetyl-6-bromo-1-(4-bromobenzoyl)-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromine atoms: Bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS) can be employed to introduce bromine atoms at specific positions on the chromenone core.

    Formation of the cyclopropane ring: This step may involve the use of diazo compounds and transition metal catalysts to form the cyclopropane ring fused to the chromenone core.

    Acetylation and benzoylation:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

1a-acetyl-6-bromo-1-(4-bromobenzoyl)-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can reduce specific functional groups within the compound.

    Hydrolysis: The acetyl and benzoyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, nucleophiles, and acidic or basic hydrolysis conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and chemical properties.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential biological activity could be explored for the development of new pharmaceuticals, particularly in the areas of anti-cancer and anti-inflammatory drugs.

    Industry: The compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1a-acetyl-6-bromo-1-(4-bromobenzoyl)-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

    DNA intercalation: The compound’s planar structure may allow it to intercalate into DNA, disrupting DNA replication and transcription processes.

The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays, enzymatic assays, and cellular assays.

Comparison with Similar Compounds

1a-acetyl-6-bromo-1-(4-bromobenzoyl)-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one can be compared with other similar compounds, such as:

    Chromenone derivatives: These compounds share the chromenone core structure and may have similar chemical properties and biological activities.

    Cyclopropane-containing compounds: Compounds with cyclopropane rings may exhibit similar reactivity and stability.

    Brominated compounds: The presence of bromine atoms can influence the compound’s reactivity and interactions with other molecules.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H14Br2O4

Molecular Weight

478.1 g/mol

IUPAC Name

1a-acetyl-6-bromo-1-(4-bromobenzoyl)-1-methyl-7bH-cyclopropa[c]chromen-2-one

InChI

InChI=1S/C20H14Br2O4/c1-10(23)20-16(14-9-13(22)7-8-15(14)26-18(20)25)19(20,2)17(24)11-3-5-12(21)6-4-11/h3-9,16H,1-2H3

InChI Key

SIODXQBAAULUTK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C12C(C1(C)C(=O)C3=CC=C(C=C3)Br)C4=C(C=CC(=C4)Br)OC2=O

Origin of Product

United States

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